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Compound of Interest

Compound Name: Antibacterial agent 39

Cat. No.: B15362014 Get Quote

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and

characterization of the potent antibacterial agent, PR-39. PR-39 is a proline-arginine-rich

antimicrobial peptide originally isolated from the small intestine of pigs. This document details

the foundational research, experimental methodologies, and quantitative data associated with

this promising antibacterial agent and its human analogue, FALL-39.

Discovery and Initial Characterization
PR-39 was first isolated and characterized in 1991 by Agerberth et al. from the upper part of

the porcine small intestine.[1] The research was predicated on the hypothesis that the relatively

sterile environment of the stomach and upper small intestine, despite constant exposure to

microbes, suggested the presence of endogenous antibacterial compounds.[1] This led to the

investigation of peptide fractions generated during the isolation of intestinal hormones.

Initial analysis of the purified peptide, named PR-39 for its 39 amino acid residues and high

proline and arginine content, revealed a molecular mass of 4719.7 Da, as determined by

plasma desorption mass spectrometry.[1] Amino acid analysis confirmed the abundance of

proline (49 mol%) and arginine (26 mol%).[1]

Subsequent research led to the identification of a putative human counterpart to PR-39, named

FALL-39.[2] This peptide was identified by probing a human bone marrow cDNA library and

was subsequently chemically synthesized for further study.[2]
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Quantitative Antimicrobial Activity
The antimicrobial potency of PR-39 has been quantified against a range of bacterial species

using standardized microdilution techniques to determine the Minimum Inhibitory Concentration

(MIC) and Minimum Bactericidal Concentration (MBC). The lower the MIC value, the more

potent the antimicrobial agent.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of PR-39

Bacterial Strain MIC (µM) MBC (µM)

Escherichia coli ATCC 25922 1 2

Escherichia coli K88 2 4

Salmonella typhimurium 4 8

Salmonella choleraesuis 2 4

Streptococcus suis >128 >128

Staphylococcus aureus >128 >128

Data sourced from Shi et al., 1996.

Experimental Protocols
Isolation and Purification of Native PR-39 from Porcine
Intestine
The original isolation of PR-39 from porcine small intestine involved a multi-step process

combining precipitation and chromatographic techniques.[1] While the original publication

provides a general outline, the following is a more detailed interpretation of the likely protocol.

Materials:

Upper part of porcine small intestine

Water, Ethanol, 0.2 M HCl, NaCl
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Alginic acid

CM-cellulose resin

Ammonium bicarbonate buffers (varying concentrations)

Thin-layer chromatography (TLC) plates (silica gel)

TLC developing solvent: 1-butanol/acetic acid/water/pyridine (15:3:12:10, by vol.)

High-performance liquid chromatography (HPLC) system

Capillary electrophoresis system

Protocol:

Preparation of Crude Extract: A concentrate of thermostable intestinal peptides is prepared

from the upper part of the porcine small intestine. This concentrate is dissolved in water and

treated with ethanol.

Adsorption and Elution: The peptides present in the neutral aqueous ethanol are adsorbed

onto alginic acid. The bound peptides are subsequently eluted with 0.2 M HCl.

Precipitation: The eluted peptide solution is saturated with NaCl to precipitate the peptides.

Initial Purification: The resulting precipitate, containing antibacterial activity, is collected for

further purification.

Ion-Exchange Chromatography: The material is purified by conventional chromatography on

a CM-cellulose column. Elution is performed stepwise with increasing concentrations of

ammonium bicarbonate. PR-39 is expected to elute in the final peak with 0.4 M ammonium

bicarbonate.

Purity Assessment: The purity of the isolated peptide is assessed by thin-layer

chromatography on silica gel plates and by capillary electrophoresis.

Recombinant Production and Purification of PR-39
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Due to the complexities of isolating native PR-39, recombinant expression systems have been

developed. A common approach involves expressing PR-39 as a fusion protein in Escherichia

coli.[3][4]

Materials:

E. coli expression strain (e.g., BL21(DE3)pLysS)

Expression vector containing the PR-39 gene fused to a purification tag (e.g., GST or

SUMO)

Luria-Bertani (LB) broth with appropriate antibiotics

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer

Affinity chromatography resin (e.g., Glutathione-Sepharose or Ni-NTA)

Cleavage enzyme (e.g., enterokinase or SUMO protease)

HPLC system with a C18 reverse-phase column

Protocol:

Expression: Transform the E. coli expression strain with the expression vector. Grow the

transformed cells in LB broth to an optimal density (OD600 of 0.6-0.8). Induce protein

expression by adding IPTG (e.g., to a final concentration of 0.4 mM) and continue incubation

at a suitable temperature (e.g., 30°C) for several hours.

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the

cells using sonication or a French press.

Affinity Chromatography: Centrifuge the cell lysate to pellet cellular debris. Apply the

supernatant to the affinity chromatography column. Wash the column to remove unbound

proteins.
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Elution and Cleavage: Elute the fusion protein from the column. Cleave the fusion protein

with the appropriate protease to release the PR-39 peptide.

Purification: Purify the recombinant PR-39 peptide using reverse-phase HPLC.

Solid-Phase Synthesis of FALL-39
The human analogue of PR-39, FALL-39, has been chemically synthesized.[2] The following is

a general protocol for the solid-phase peptide synthesis (SPPS) of proline-rich peptides like

FALL-39, based on the Fmoc/tBu strategy.[5][6][7][8]

Materials:

Fmoc-Rink Amide resin

Fmoc-protected amino acids

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF)

Coupling reagent solution (e.g., HBTU/HOBt or HATU in DMF)

N,N-Diisopropylethylamine (DIPEA)

Cleavage cocktail (e.g., Reagent K: trifluoroacetic

acid/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5)

Cold diethyl ether

Protocol:

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel.

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin.

Agitate the mixture for 5-10 minutes and then drain. Repeat this step once.
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Washing: Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and the coupling reagent

in DMF. Add DIPEA to activate the amino acid. Add the activated amino acid solution to the

deprotected resin and agitate for 1-2 hours.

Washing: Wash the resin with DMF and DCM.

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the FALL-39

sequence.

Final Deprotection and Cleavage: After coupling the final amino acid, perform a final Fmoc

deprotection. Wash and dry the resin. Add the cleavage cocktail to the resin and incubate for

2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

Precipitation and Purification: Precipitate the cleaved peptide with cold diethyl ether. Purify

the crude peptide by reverse-phase HPLC.

Determination of Mechanism of Action: Inhibition of
Macromolecular Synthesis
The mechanism of action of PR-39 involves the inhibition of DNA and protein synthesis.[9][10]

The following is a generalized protocol to assess the effect of an antimicrobial peptide on

bacterial macromolecular synthesis using radiolabeled precursors.[11]

Materials:

Log-phase bacterial culture (e.g., E. coli)

Minimal essential medium

PR-39 peptide

Radiolabeled precursors: [³H]thymidine (for DNA synthesis), [³H]uridine (for RNA synthesis),

and [³H]leucine (for protein synthesis)

Trichloroacetic acid (TCA), 5% and 10% solutions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://journals.asm.org/doi/pdf/10.1128/iai.61.7.2978-2984.1993
https://pubmed.ncbi.nlm.nih.gov/7925399/
https://www.researchgate.net/publication/321538126_Antimicrobial_Peptides_Methods_and_Protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15362014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scintillation fluid and counter

Protocol:

Bacterial Culture Preparation: Grow the test bacteria to mid-log phase in a suitable medium.

Incubation with Peptide and Radiolabeled Precursors: Aliquot the bacterial culture into

separate tubes. Add PR-39 at its MIC or a multiple of its MIC. To each tube, add one of the

radiolabeled precursors. Include control tubes with no peptide.

Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw

aliquots from each tube.

Precipitation of Macromolecules: Immediately add the aliquots to ice-cold 10% TCA to stop

the incorporation of the radiolabeled precursors and precipitate the macromolecules.

Washing: Collect the precipitate by filtration through glass fiber filters. Wash the filters with

cold 5% TCA and then with ethanol.

Quantification: Place the dried filters in scintillation vials with scintillation fluid. Measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the incorporated radioactivity (counts per minute) against time for both

the control and PR-39-treated samples. A reduction in the incorporation of a specific

radiolabeled precursor in the presence of PR-39 indicates inhibition of the corresponding

macromolecular synthesis pathway.

Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the processes described, the following diagrams are provided in Graphviz

DOT language.
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Caption: Workflow for the isolation of native PR-39.
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Caption: Proposed mechanism of action for PR-39.

Conclusion
PR-39 stands as a significant discovery in the field of antimicrobial peptides. Its unique proline-

arginine-rich structure and its mechanism of action, which involves the inhibition of fundamental

cellular processes in bacteria, make it a compelling candidate for further research and

development. The identification of its human analogue, FALL-39, further underscores the

potential relevance of this class of peptides in innate immunity. The experimental protocols and

data presented in this guide offer a foundational resource for scientists working to harness the

therapeutic potential of PR-39 and related compounds. Continued investigation into the precise

molecular interactions and the development of optimized synthetic and recombinant production

methods will be crucial in advancing these promising antibacterial agents towards clinical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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